molecular formula C13H16N2O B7469412 3-cyano-N-(2-methylbutan-2-yl)benzamide

3-cyano-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B7469412
M. Wt: 216.28 g/mol
InChI Key: WLHFRHJHKPKGCM-UHFFFAOYSA-N
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Description

3-Cyano-N-(2-methylbutan-2-yl)benzamide is a benzamide derivative characterized by a cyano group (-CN) at the 3-position of the benzoyl ring and a branched alkylamide substituent (2-methylbutan-2-yl) on the nitrogen atom. This structural configuration imparts unique electronic and steric properties.

Properties

IUPAC Name

3-cyano-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-13(2,3)15-12(16)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHFRHJHKPKGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Benzamide Key Functional Groups Potential Applications
3-Cyano-N-(2-methylbutan-2-yl)benzamide 3-CN; N-(2-methylbutan-2-yl) Cyano, tertiary alkylamide Synthetic intermediate, drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-CH₃; N-(2-hydroxy-1,1-dimethylethyl) Hydroxy, methyl Metal-catalyzed C–H functionalization
N-Benzoyl-2-hydroxybenzamide derivatives () 2-OH; varied N-substituents Hydroxy, amide Biological activity (e.g., enzyme inhibition)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () Dihydrothiazole ring; 4-CH₃ Thiazolidinone, methoxy Crystallography studies, heterocyclic chemistry
3-Cyano-N-(furan-2-ylmethyl)benzamide () 3-CN; N-(furan-2-ylmethyl) Cyano, furan Small-molecule scaffold for drug discovery

Key Observations:

  • Electron-Withdrawing Effects: The 3-cyano group in the target compound enhances electrophilicity compared to methyl () or hydroxy () substituents, making it more reactive in nucleophilic substitution or metal-catalyzed reactions .
  • Solubility: Hydroxy-containing analogs () likely exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s lipophilicity may favor nonpolar environments .

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